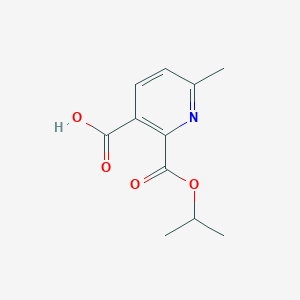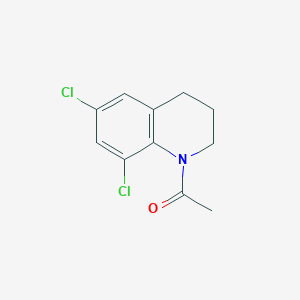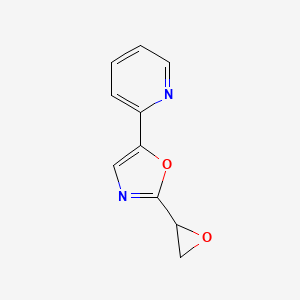
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is a heterocyclic compound that features both an oxirane (epoxide) ring and a pyridine ring fused to an oxazole ring. This unique structure imparts interesting chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(pyridin-2-yl)oxazole with an epoxidizing agent such as m-chloroperbenzoic acid (mCPBA) to introduce the oxirane ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This allows for the efficient and scalable synthesis of the compound with high purity and yield.
Types of Reactions:
Oxidation: The oxirane ring can undergo oxidation reactions to form diols or other oxidized products.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid (mCPBA) is commonly used for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the oxirane ring under mild conditions.
Major Products:
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted oxazole derivatives.
Aplicaciones Científicas De Investigación
2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins, DNA, and other biomolecules. This reactivity underlies its potential biological activity and therapeutic applications.
Comparación Con Compuestos Similares
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)pyrrole
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)imidazole
- 2-(Oxiran-2-yl)-5-(pyridin-2-yl)thiazole
Comparison: While these compounds share the oxirane and pyridine rings, the heterocyclic ring fused to the pyridine varies (oxazole, pyrrole, imidazole, thiazole). This variation leads to differences in chemical reactivity, biological activity, and potential applications. 2-(Oxiran-2-yl)-5-(pyridin-2-yl)oxazole is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties.
Propiedades
Fórmula molecular |
C10H8N2O2 |
|---|---|
Peso molecular |
188.18 g/mol |
Nombre IUPAC |
2-(oxiran-2-yl)-5-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C10H8N2O2/c1-2-4-11-7(3-1)8-5-12-10(14-8)9-6-13-9/h1-5,9H,6H2 |
Clave InChI |
WRGRJTCLWCIYNZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(O1)C2=NC=C(O2)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





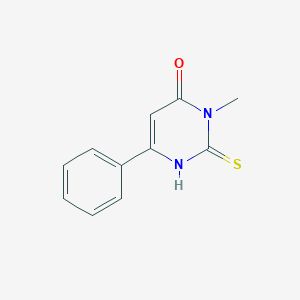
![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)
![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)
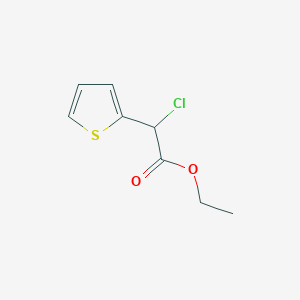


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)


